2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide
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Description
The compound “2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, an indole group, a 1,2,4-triazole ring, a thio group, and a hydroxyacetamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of substituted (1-benzyl-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties would need to be determined experimentally .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with 1,2,4-triazole structures have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
Compounds with similar structures have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
Properties
IUPAC Name |
2-[[4-benzyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-17(23-26)12-27-19-22-21-18(24(19)11-13-6-2-1-3-7-13)15-10-20-16-9-5-4-8-14(15)16/h1-10,20,26H,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMBARHCBKNHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NO)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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